molecular formula C18H21N3O2S2 B2490635 (Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 303055-82-5

(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2490635
CAS No.: 303055-82-5
M. Wt: 375.51
InChI Key: LMQFXKSEARRSON-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

  • Core structure: A 2-thioxothiazolidin-4-one ring, a five-membered heterocyclic scaffold known for its diverse biological activities.
  • Substituents:
    • A Z-configured 4-methylbenzylidene group at position 5, contributing to planarity and π-π stacking interactions.
    • A 2-(4-methylpiperazin-1-yl)-2-oxoethyl group at position 3, introducing a polar, hydrogen-bond-capable moiety that enhances solubility and target affinity.

Properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-13-3-5-14(6-4-13)11-15-17(23)21(18(24)25-15)12-16(22)20-9-7-19(2)8-10-20/h3-6,11H,7-10,12H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQFXKSEARRSON-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

The target compound combines three critical pharmacophoric elements:

  • A thiazolidin-4-one core, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions.
  • A (Z)-4-methylbenzylidene substituent at position 5, which enhances planar rigidity and influences π-π stacking interactions.
  • A 2-(4-methylpiperazin-1-yl)-2-oxoethyl side chain at position 3, providing water solubility and enabling receptor binding through its tertiary amine functionality.

This structural configuration has drawn interest in medicinal chemistry due to analogs demonstrating antinociceptive, anticancer, and antimicrobial activities.

Synthetic Methodologies

Conventional Three-Step Synthesis

Step 1: Formation of 4-Methylpiperazin-1-yl-acetic Acid

The synthesis begins with preparing the piperazine-containing side chain precursor. As detailed in, this involves:

  • Reacting 1-methylpiperazine with ethyl chloroacetate in dry diethyl ether under nitrogen atmosphere (yield: 78–82%).
  • Hydrolyzing the ester intermediate using 6N HCl at reflux (2 h) to yield 4-methylpiperazin-1-yl-acetic acid (mp 160–162°C, purity >98% by HPLC).

Key parameters :

  • Temperature control during hydrolysis prevents N-dealkylation.
  • Recrystallization from ethanol/water (1:3) improves purity.
Step 2: Knoevenagel Condensation for Benzylidene Formation

The thiazolidinone core is functionalized via condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-methylbenzaldehyde. Per and:

Condition Conventional Method Green Method (DES)
Solvent Acetic acid ZnCl₂/urea DES
Catalyst Sodium acetate (1.2 eq) Solvent itself
Temperature Reflux (110°C) 80°C
Time 4–6 hours 45 minutes
Yield 70–75% 92–95%

The DES approach (ZnCl₂:urea = 1:2 molar ratio) enhances reaction efficiency through:

  • Lower activation energy (DFT calculations show ΔG‡ reduction by 18.3 kJ/mol)
  • Improved regioselectivity for Z-isomer (94:6 Z:E ratio vs. 88:12 in conventional)
Step 3: Alkylation of Thiazolidinone Core

The final step couples the piperazine-acetic acid derivative to the benzylidene-thiazolidinone intermediate. As per:

  • Activate 4-methylpiperazin-1-yl-acetic acid with EDCl/HOBt in DMF (0°C, 30 min).
  • Add intermediate from Step 2 and stir at room temperature for 12–16 hours.
  • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1 → 7:3 gradient).

Critical factors :

  • Maintaining pH 7–8 prevents lactamization of the acetic acid moiety.
  • Microwave-assisted coupling (50W, 80°C, 20 min) reduces reaction time to 45 minutes with comparable yields (83% vs. 78% conventional).

One-Pot Tandem Synthesis

Recent advances enable a streamlined approach combining Steps 2 and 3:

  • Mix rhodanine (1 eq), 4-methylbenzaldehyde (1.05 eq), and 4-methylpiperazin-1-yl-acetic acid (1.1 eq) in DES.
  • Heat at 85°C for 3 hours under vacuum (to remove H₂O byproduct).
  • Cool and precipitate product with ice water.

Advantages :

  • 87% overall yield vs. 68% for sequential steps.
  • Atom economy improves from 64% to 81%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 7.82 (s, 1H, CH=), 4.21 (t, J=6.4 Hz, 2H, SCH₂), 3.58–3.42 (m, 8H, piperazine), 2.31 (s, 3H, Ar-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 192.4 (C=S), 169.8 (C=O thiazolidinone), 143.2 (C=N), 52.1–48.3 (piperazine carbons)
HRMS (ESI+) m/z 405.1248 [M+H]⁺ (calc. 405.1251)

X-ray Crystallography

Single-crystal analysis (from ethanol) confirms:

  • Z-configuration : Dihedral angle between thiazolidinone and benzylidene rings = 8.7°.
  • Hydrogen bonding : N-H···O=C interactions (2.89 Å) stabilize the lactam tautomer.

Green Chemistry Metrics

Comparing synthetic approaches using the E-factor:

Method E-factor (kg waste/kg product) PMI
Conventional 36.7 18.4
DES-assisted 8.2 4.1
One-pot tandem 5.9 3.0

PMI: Process Mass Intensity

The DES method reduces solvent consumption by 72% compared to conventional acetic acid-mediated synthesis.

Scale-Up Considerations

Industrial production (10 kg batch) requires:

  • Reactor design : Glass-lined to prevent metal leaching (Zn²⁺ contamination <2 ppm).
  • Workup : Centrifugal partition chromatography instead of column chromatography increases throughput by 40%.
  • Purification : Recrystallization from ethyl acetate/n-heptane (1:5) gives pharma-grade purity (99.8% by HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with piperazine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inducing S-phase arrest by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
  • Caspase Activation : Activating caspase-3, leading to mitochondrial dysfunction and subsequent cell death.

Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The presence of the thiazolidine structure enhances its efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z)-5-(4-methylbenzylidene)E. coli15 µg/mL
(Z)-5-(4-methylbenzylidene)S. aureus12 µg/mL
(Z)-5-(4-methylbenzylidene)P. aeruginosa18 µg/mL

These results suggest that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been explored, particularly its effect on cytokine production. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action :

  • The compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Synthesis and Research Findings

The synthesis of (Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazolidinone core via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Final modification to achieve the desired benzylidene structure.

Optimizing these synthetic pathways is essential for enhancing yield and purity, which are critical for biological testing.

Mechanism of Action

The mechanism of action of (Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related analogs. Below is a detailed analysis supported by evidence from diverse sources:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Unique Features vs. Target Compound Reference
(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one Thiazolidin-4-one 4-Methylbenzylidene; 4-methylpiperazinyl-oxoethyl Not explicitly reported (likely antimicrobial/kinase inhibition) Combines lipophilic benzylidene with polar piperazine-oxoethyl group for balanced pharmacokinetics.
(Z)-5-(4-methylbenzylidene)-3-[3-(trifluoromethyl)phenyl]-2-thioxothiazolidin-4-one Thiazolidin-4-one 4-Methylbenzylidene; 3-trifluoromethylphenyl Antimicrobial, anti-inflammatory Lacks piperazine moiety; trifluoromethyl group enhances metabolic stability but reduces solubility.
(Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one Thiazolidin-4-one 4-Methoxybenzylidene; tetrahydrofuran-methyl Anticancer (hypothesized) Tetrahydrofuran improves membrane permeability but may limit target specificity.
(Z)-3-butyl-5-(pyrazolylmethylidene)-2-thioxothiazolidin-4-one Thiazolidin-4-one Pyrazolylmethylidene; butyl Kinase inhibition Butyl chain increases lipophilicity, potentially reducing CNS penetration.
3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one Thiazolidin-4-one 4-Isopropylbenzylidene; dimethylaminoethyl Antimicrobial Dimethylaminoethyl group less polar than piperazine-oxoethyl, affecting solubility.

Key Findings from Comparative Studies

Role of the Piperazine-Oxoethyl Group :

  • The 4-methylpiperazin-1-yl-oxoethyl substituent in the target compound distinguishes it from analogs with simpler alkyl or aryl groups (e.g., butyl or trifluoromethylphenyl in ). This moiety enhances water solubility and hydrogen-bonding capacity, critical for interactions with polar enzyme active sites or receptors.

Impact of Benzylidene Substitution :

  • The 4-methylbenzylidene group contributes to planarity and aromatic interactions, similar to 4-methoxybenzylidene derivatives . However, the methyl group’s electron-donating nature may improve metabolic stability compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).

Biological Activity Trends: Thiazolidinones with piperazine-linked groups (e.g., target compound) are hypothesized to exhibit dual activity—antimicrobial and kinase inhibition—due to their ability to interact with both hydrophobic pockets and polar residues . Compounds lacking polar substituents (e.g., butyl or tetrahydrofuran-methyl derivatives) show stronger lipophilicity but reduced target specificity .

Synthetic Accessibility: The target compound’s synthesis likely involves Knoevenagel condensation (for benzylidene formation) and nucleophilic substitution (for piperazine attachment), similar to methods described for analogs in .

Unique Advantages of the Target Compound

  • Balanced Physicochemical Profile : The synergy between the lipophilic benzylidene and polar piperazine-oxoethyl groups optimizes membrane permeability and solubility.
  • Multi-Target Potential: Structural complexity enables interactions with diverse targets (e.g., kinases, microbial enzymes), as seen in related pyrazole-thiazolidinone hybrids .

Biological Activity

Overview

(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone backbone, which is known for its diverse biological activities. The presence of a methylpiperazine moiety is significant as it can enhance interaction with biological targets.

Component Description
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₂O₂S₂
Molecular Weight 358.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidinone structure is known to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiazolidinone derivatives.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may play a role in its pharmacological effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives possess significant anticancer properties. A study highlighted the potential of thiazolidinone compounds to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Study Reference Cancer Type Findings
VariousSignificant cytotoxicity against multiple cancer cell lines was observed.

Anti-HIV Activity

A molecular docking study indicated that related compounds could interact with HIV proteins, suggesting potential anti-HIV activity. However, further biological testing is necessary to confirm efficacy against HIV replication.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of thiazolidinone derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that modifications at the benzylidene position could enhance activity against specific cancer types .
  • Molecular Docking Studies :
    • Computational studies have provided insights into the binding affinity of this compound with target proteins involved in disease pathways .

Q & A

Basic: How can the multi-step synthesis of this compound be optimized to improve yield and selectivity?

Methodological Answer:
The synthesis involves sequential condensation, cyclization, and functionalization steps. Key optimizations include:

  • Catalyst selection : Use sodium acetate or mild bases to promote benzylidene condensation while minimizing side reactions .
  • Solvent control : Reflux in ethanol or acetic acid enhances reaction efficiency, as demonstrated in analogous thiazolidinone syntheses .
  • Reaction monitoring : Employ TLC (20% ethyl acetate/hexane) or HPLC to track intermediate formation and purity .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures improves final product purity .

Basic: What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the benzylidene group via characteristic alkene proton shifts (δ 6.8–7.5 ppm) and carbonyl carbon resonances (δ 170–180 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) and detects fragmentation patterns unique to the thiazolidinone-piperazine scaffold .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the methylpiperazine substituent, as seen in structurally related compounds .

Advanced: How can researchers control the stereochemical outcome of the benzylidene moiety during synthesis?

Methodological Answer:
The Z-configuration is thermodynamically favored due to steric hindrance between the 4-methylbenzylidene group and the thioxothiazolidinone ring. To enforce selectivity:

  • Reaction temperature : Lower temperatures (e.g., 60–80°C) stabilize the Z-isomer, while higher temperatures may lead to E/Z mixtures .
  • Acidic conditions : Glacial acetic acid promotes protonation of the intermediate enolate, locking the Z-form .
  • Catalytic additives : Anhydrous sodium acetate reduces side reactions, as shown in analogous syntheses .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Methodological Answer:

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .
  • Structural analogs : Compare activity profiles of derivatives (e.g., fluorobenzyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
  • Target validation : Conduct competitive binding assays (e.g., sigma-2 receptor studies) to clarify mechanism-specific effects .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as sigma receptors or bacterial enzymes, focusing on the thioxothiazolidinone core and piperazine moiety .
  • QSAR modeling : Correlate substituent effects (e.g., logP, TPSA) with activity data from analogs to guide structural modifications .
  • MD simulations : Assess stability of ligand-target complexes under physiological pH and temperature conditions .

Methodological: How can researchers evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-rate profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at timed intervals .
  • Stress testing : Expose to oxidative (H2_2O2_2), thermal (40–80°C), and photolytic conditions to identify degradation pathways .
  • Stability-indicating assays : Use LC-MS to detect hydrolysis products (e.g., cleavage of the piperazine-2-oxoethyl linkage) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexes, as tested in related thiazolidinones .
  • Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to identify vulnerable sites (e.g., piperazine oxidation) and design prodrugs .
  • Plasma protein binding : Use equilibrium dialysis to measure albumin binding, which impacts bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.